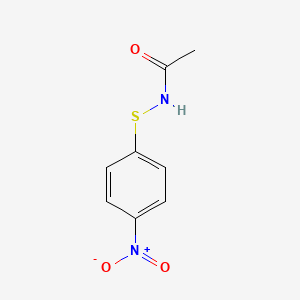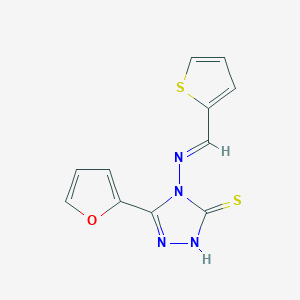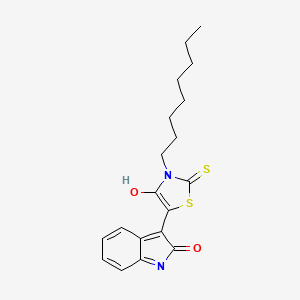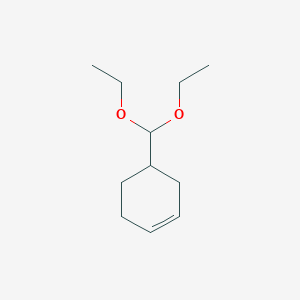
N-((4-Nitrophenyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-nitrophenyl)thio]acetamide is an organic compound characterized by the presence of a nitrophenyl group attached to a thioacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)thio]acetamide typically involves the reaction of 4-nitroaniline with thioacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
4-nitroaniline+thioacetic acid→N-[(4-nitrophenyl)thio]acetamide
Industrial Production Methods
Industrial production of N-[(4-nitrophenyl)thio]acetamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-[(4-nitrophenyl)thio]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The thioacetamide moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thioacetamide derivatives.
科学的研究の応用
N-[(4-nitrophenyl)thio]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-[(4-nitrophenyl)thio]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules, leading to various effects. The thioacetamide moiety can also participate in biochemical reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the thio group.
N-(4-methoxy-2-nitrophenyl)acetamide: Contains a methoxy group instead of a thio group.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a chloro group.
Uniqueness
N-[(4-nitrophenyl)thio]acetamide is unique due to the presence of both the nitrophenyl and thioacetamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H8N2O3S |
|---|---|
分子量 |
212.23 g/mol |
IUPAC名 |
N-(4-nitrophenyl)sulfanylacetamide |
InChI |
InChI=1S/C8H8N2O3S/c1-6(11)9-14-8-4-2-7(3-5-8)10(12)13/h2-5H,1H3,(H,9,11) |
InChIキー |
YFTLMECPGRPJPQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NSC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B15077387.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077396.png)

![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B15077416.png)

![isobutyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077431.png)
![1-[2-(4-fluorophenyl)ethyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077442.png)


![2-(4-Chlorophenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15077452.png)


![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B15077462.png)
